The PI3K pathway is a complex signaling network frequently dysregulated in various cancers. Mutations in genes encoding PI3K enzymes or their downstream targets can lead to uncontrolled cell growth and proliferation. Eganelisib, as a PI3Kγ inhibitor, specifically targets this pathway, offering a potential therapeutic strategy for cancers driven by PI3Kγ activity. Studies have shown promise in pre-clinical models for cancers like breast cancer, lung cancer, and head and neck squamous cell carcinoma [].
[] PI3K and AKT Isoforms in Immunity: Mechanisms and Therapeutic Applications in Chronic Inflammatory Diseases and Cancers, Immunity & Inflammation Journal ()
Research suggests that combining Eganelisib with other cancer therapies might enhance its effectiveness. Combining Eganelisib with chemotherapy or other targeted therapies could potentially target different aspects of cancer cell survival and proliferation, leading to a more robust therapeutic approach [].